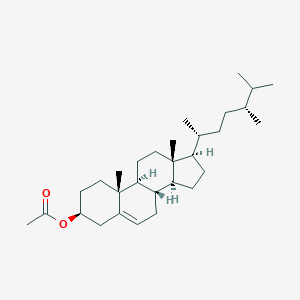

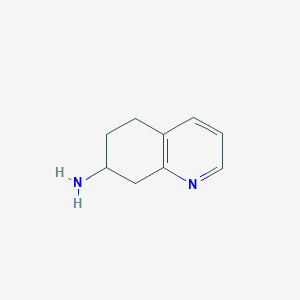

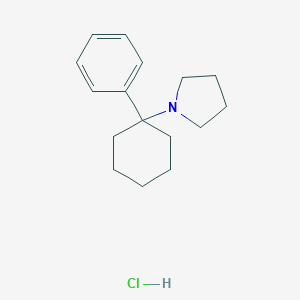

![molecular formula C14H14ClN3O2 B162012 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride CAS No. 128322-44-1](/img/structure/B162012.png)

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride

Overview

Description

“6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride” is a compound that can be used to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It is also useful for researching leucocyte function .

Molecular Structure Analysis

The empirical formula of this compound is C14H13N3O2 · HCl . The molecular weight is 291.73 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

This compound is known to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It has been used to assess superoxide formation in a variety of conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in DMSO and water . It is suitable for chemiluminescence . The luminescence test shows Emmax465 nm in 0.1 M Tris pH 8.5 after the addition of H2O2 .Scientific Research Applications

Superoxide Detection

MCLA is a Cypridina luciferin analog that is used to detect superoxide generated by activated leukocytes and macrophages . It emits chemiluminescence near 654 nm by reaction with superoxide or singlet oxygen . This makes it a valuable tool in the study of oxidative stress and reactive species .

Chemiluminescence Applications

The chemiluminescence emitted by MCLA upon reaction with superoxide or singlet oxygen can be measured using a luminescence reader . This property is utilized in various research areas, including the study of oxidative stress, reactive oxygen species, and cellular responses to oxidative damage .

Reactive Oxygen Species (ROS) Research

MCLA is used in the research area of Reactive Oxygen Species (ROS). It helps in the detection and measurement of ROS, which are chemically reactive molecules containing oxygen. These species are formed as a natural byproduct of the normal metabolism of oxygen and play important roles in cell signaling and homeostasis .

Oxidative Stress Research

MCLA is used in the research area of Oxidative Stress. Oxidative stress reflects an imbalance between the systemic manifestation of reactive oxygen species and a biological system’s ability to readily detoxify the reactive intermediates or to repair the resulting damage .

Biochemical Labeling & Detection

MCLA is used in the field of biochemical labeling and detection. Its chemiluminescent properties make it a useful probe for labeling and detecting certain biochemical entities .

Drug-Induced Acute Respiratory Distress Syndrome (ARDS) Research

MCLA has been used in the study of drug-induced acute respiratory distress syndrome (ARDS). For instance, it was used to observe O2- generation in in situ lungs of rats treated with drugs to induce experimental ARDS .

Mechanism of Action

Target of Action

MCLA, also known as MCLA hydrochloride or 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride, is a chemiluminescent probe . It primarily targets superoxide anions (O2–) and singlet oxygen (1O2) . These are reactive oxygen species that play crucial roles in various biological processes, including cellular signaling, host defense, and cell injury.

Mode of Action

MCLA interacts with its targets (superoxide anions and singlet oxygen) through a chemiluminescent reaction . This reaction involves the formation of an adduct between MCLA and the superoxide anion, which is a reversible process . The irreversible decay of this adduct results in the emission of cold light, with a peak wavelength of approximately 465 nm .

Biochemical Pathways

The primary biochemical pathway involved in the action of MCLA is the generation of chemiluminescence through the reaction with superoxide anions or singlet oxygen . This process is a sensitive means of detecting superoxide, and it is most notably used in the study of leukocyte function .

Pharmacokinetics

It is known that mcla is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability

Result of Action

The primary result of MCLA’s action is the generation of chemiluminescence, which can be detected and quantified using a microplate luminometer . This provides a sensitive means of detecting superoxide anions and singlet oxygen, allowing researchers to study these reactive oxygen species in various biological contexts.

Action Environment

The action of MCLA is influenced by various environmental factors. For instance, the pH of the reaction buffer can affect the efficiency of the chemiluminescent reaction . Additionally, the presence of other reactive species or antioxidants in the environment can also influence the reaction. For example, the addition of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, can decrease the MCLA signal by over 98% .

properties

IUPAC Name |

6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZACTZQSGYANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585003 | |

| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride | |

CAS RN |

128322-44-1 | |

| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

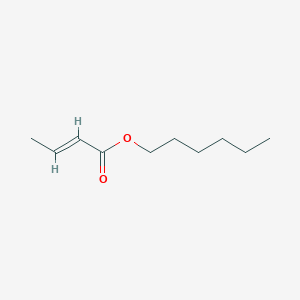

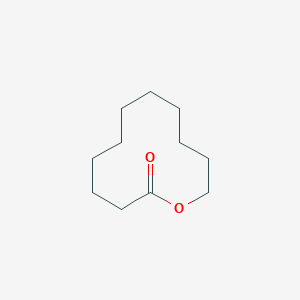

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)

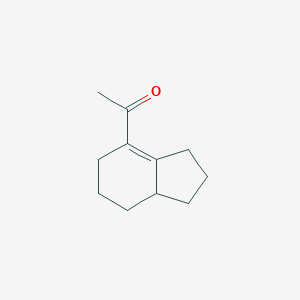

![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)

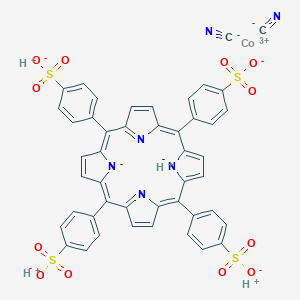

![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)